Spliceostatin A

Chemical Stability Cytotoxicity Natural Product Derivatization

Spliceostatin A (SSA) is the methylated, stable derivative of FR901464 and the benchmark covalent SF3b inhibitor. Its extensively characterized binding mode makes it the definitive ligand for mechanistic studies of spliceosome assembly and ATP-dependent inhibition. Unlike pladienolides (E7107) or meayamycins, SSA uniquely triggers premature cleavage and polyadenylation (PCPA) of MALAT1 and maintains low nanomolar potency even in aggressive, SF3B1-mutant CLL cells. For labs requiring a well-resolved pharmacological trigger to dissect post-U2 snRNP splicing events or benchmark novel analogs, SSA is the non-substitutable standard. Secure the compound with the most complete mechanistic pedigree in its class.

Molecular Formula C28H43NO8
Molecular Weight 521.6 g/mol
Cat. No. B15623030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpliceostatin A
Molecular FormulaC28H43NO8
Molecular Weight521.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10?,17-8+/t18-,19-,20+,22+,23-,24+,26+,27-,28+/m0/s1
InChIKeyXKSGIJNRMWHQIQ-UOYASFBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spliceostatin A for Biomedical R&D: Potency, Selectivity & Mechanism of an SF3b Splicing Inhibitor


Spliceostatin A (SSA) is the methylated, more stable derivative of the bacterial natural product FR901464, and it functions as a covalent inhibitor of the SF3b subcomplex within the U2 snRNP spliceosome [1]. By binding SF3B1, SSA blocks pre-mRNA splicing, triggers premature cleavage and polyadenylation of transcripts such as MALAT1, and induces cell-cycle arrest and apoptosis at low nanomolar concentrations [2]. This mechanism distinguishes SSA from clinical-stage SF3b inhibitors (e.g., the pladienolide derivative E7107) that exhibit a different safety profile and splicing-modulation fingerprint, making SSA the benchmark ligand for mechanistic studies of SF3b pharmacology and spliceosome dynamics [3].

Why FR901464, Meayamycin B, or Pladienolide B Cannot Simply Replace Spliceostatin A


Although multiple natural-product classes target SF3b, their divergent chemical scaffolds engender distinct selectivity, splicing-modulation, and toxicity profiles that preclude one-to-one substitution. FR901464 is chemically unstable, while meayamycin B, though picomolar-potent, lacks the extensive mechanistic characterization available for SSA [1]. Pladienolide B and its clinical derivative E7107 exhibit a different balance between intron retention and exon skipping and caused vision loss in Phase I trials, an adverse effect not reported for SSA in preclinical models [2]. The sudemycins, despite sharing the epoxide pharmacophore, show transcriptome-wide splicing alterations that differ qualitatively from SSA’s effects [3]. These orthogonal data preclude any assumption of class-wide interchangeability and necessitate compound-specific evidence for scientific selection.

Spliceostatin A (SSA) Quantitative Differentiation: Head-to-Head Data vs. Closest SF3b Inhibitor Analogs


SSA Retains Wild-type Potency While Gaining Chemical Stability Over Parental FR901464

FR901464 exhibits IC50 values of 0.6–3.4 nM across human cancer cell lines but is chemically unstable, limiting its utility [1]. Spliceostatin A, the methylated derivative, retains comparable antiproliferative activity with the same mechanism of action (SF3b binding). Stability is documented by the fact that SSA, but not FR901464, is the preferred reagent for long-term cell-based splicing assays [2].

Chemical Stability Cytotoxicity Natural Product Derivatization

SSA Demonstrates Near-Equipotent Binding to Wild-type and Mutant SF3B1 – A Feature Not Replicated Across All SF3b Inhibitors

SSA binds wild-type SF3B1 with an IC50 of 5.5 nM and SF3B1-mutant protein with an IC50 of 4.9 nM, indicating retained potency irrespective of the mutation status commonly found in CLL and MDS . In primary CLL samples, SSA induced apoptosis with a mean IC50 of 5.1 nM across both SF3B1 WT and mutant genotypes, whereas normal B and T cells were significantly more resistant [1]. This contrasts with E7107, where resistance-conferring SF3B1 mutations have been documented [2].

SF3B1 Mutation Target Engagement CLL

SSA Induces Intron Retention While Sudemycins Favor Exon Skipping – Transcriptome-wide Differential Modulation

Head-to-head transcriptome analysis reveals that while both SSA and sudemycins target SF3B1, SSA displays significantly stronger effects on intron retention, whereas sudemycins show more acute effects on exon skipping [1]. Specifically, SSA was more potent at inducing exon skipping but sudemycins produced a broader magnitude of exon-skipping events [2]. These differential effects are modulated by sequence context around the 3' splice site [1].

Alternative Splicing Intron Retention Transcriptomics

In Vivo Anti-Angiogenic Efficacy of SSA: Direct Comparison with FR901464 in CAM Assay

SSA inhibits VEGF pre-mRNA splicing and reduces total VEGF transcript levels and protein. In the chicken chorioallantoic membrane (CAM) assay, SSA at 2 nM significantly suppressed HeLa-cell-driven angiogenesis, an effect reversed by exogenous VEGF [1]. Direct comparison with FR901464 in the same CAM model showed SSA suppresses blood vessel formation at comparable low nanomolar concentrations, confirming that methylation does not compromise in vivo anti-angiogenic activity [2].

Angiogenesis In Vivo VEGF

Acute In Vivo Toxicity of SSA Drives Need for Structural Optimization – Evidence from Comparative Analog Studies

Despite low-nanomolar anti-AR-V7 activity (IC50 = 0.6 nM), unmodified SSA caused death in wild-type mice within 12 h of administration, indicating severe acute toxicity [1]. By contrast, the 1,2-deoxy-pyranose C-glycoside analog retained AR-V7 inhibition (IC50 = 3.3 nM) while causing no mortality for >16 days after administration [2]. This establishes SSA as a high-risk in vivo probe and a benchmark for structure–toxicity relationship studies.

In Vivo Toxicity Analog Design Therapeutic Window

When to Prioritize Spliceostatin A Over Other SF3b Inhibitors: Validated Application Scenarios


Mechanistic Studies of SF3b Covalent Inhibition & Spliceosome Assembly

SSA’s covalent binding mechanism to SF3b has been extensively characterized by multi-scale simulations and biochemical assays, making it the gold standard for studying the ATP-dependent inhibition of spliceosome assembly subsequent to U2 snRNP addition [1]. Researchers dissecting the step between prespliceosome formation and catalytic activation should use SSA, as its binding mode is fully resolved, unlike that of herboxidiene or thailanstatins [2].

Investigating Premature Cleavage & Polyadenylation (PCPA) Pathways

SSA uniquely limits U1 snRNP recycling, leading to premature cleavage and polyadenylation of MALAT1 lncRNA and protein-coding mRNAs [1]. This phenotype is not reported for pladienolide B or meayamycin B. Any laboratory studying PCPA as a splicing-dependent RNA processing mechanism should select SSA as the pharmacological trigger [2].

SF3B1-Mutant Cancer Models (CLL, MDS) Requiring Retained Inhibitor Potency

SSA induces apoptosis in primary CLL cells with a mean IC50 of 5.1 nM independent of SF3B1 mutational status, including 17p-deleted aggressive disease samples [1]. This retained potency on mutant SF3B1 contrasts with E7107, where resistance-conferring mutations have emerged. For ex vivo studies on SF3B1-mutant hematological malignancies, SSA is the inhibitor of choice [2].

Benchmark Compound for Structure-Toxicity Relationship (STR) Optimization

SSA’s acute in vivo toxicity (death within 12 h) alongside its sub-nanomolar target engagement (AR-V7 IC50 = 0.6 nM) provides a well-defined toxicity baseline for medicinal chemistry programs [1]. New synthetic analogs (e.g., C-glycosides, epoxide-modified derivatives) can be quantitatively benchmarked against SSA for both potency retention and toxicity reduction, as demonstrated in recent prostate cancer CRPC analog studies [2].

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